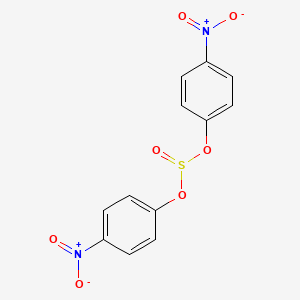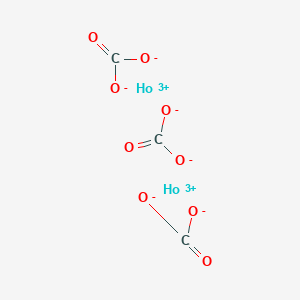
Diholmium tricarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diholmium tricarbonate is a chemical compound with the molecular formula C₃H₈Ho₂O₁₃ and a molecular weight of 581.95 g/mol . It is composed of two holmium atoms and three carbonate groups, making it a unique and complex compound.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting holmium(III) oxide with carbon dioxide under high-pressure and high-temperature conditions.
Hydrothermal Synthesis: This method involves reacting holmium chloride with sodium carbonate in a hydrothermal reactor at elevated temperatures and pressures.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the direct synthesis method due to its scalability and efficiency. The process requires precise control of temperature and pressure to ensure the formation of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form holmium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: Substitution reactions can replace carbonate groups with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly employed.
Substitution: Various ligands can be used depending on the desired product.
Major Products Formed:
Holmium Oxides: Resulting from oxidation reactions.
Lower Oxidation State Compounds: Resulting from reduction reactions.
Substituted Compounds: Resulting from substitution reactions.
Applications De Recherche Scientifique
Diholmium tricarbonate has several applications in scientific research:
Catalysis: It can be used as a catalyst in organic synthesis and industrial processes.
Biomedical Imaging: Its unique properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents.
Material Science: It is used in the development of new materials with specific magnetic and optical properties.
Environmental Science: this compound can be used in environmental remediation processes to remove heavy metals from contaminated water.
Mécanisme D'action
The mechanism by which diholmium tricarbonate exerts its effects depends on its application:
Catalysis: It acts as a Lewis acid, facilitating various organic reactions.
MRI Contrast Agents: It enhances the contrast in MRI images by altering the relaxation times of protons in the body.
Material Science: It influences the magnetic and optical properties of materials through its interaction with other elements.
Environmental Remediation: It binds to heavy metals, facilitating their removal from water.
Molecular Targets and Pathways Involved:
Catalysis: Targets organic molecules undergoing reactions.
MRI Contrast Agents: Interacts with protons in the body.
Material Science: Interacts with other elements in materials.
Environmental Remediation: Binds to heavy metals.
Comparaison Avec Des Composés Similaires
Diholmium tricarbonate is unique due to its composition and properties. Similar compounds include:
Holmium Carbonate (Ho₂(CO₃)₃): Similar in composition but lacks the diholmium structure.
Dimercury Tricarbonate (Hg₂(CO₃)₃): Similar in structure but contains mercury instead of holmium.
Dibarium Tricarbonate (Ba₂(CO₃)₃): Similar in structure but contains barium instead of holmium.
These compounds differ in their chemical and physical properties, making this compound distinct in its applications and behavior.
Propriétés
Numéro CAS |
5895-51-2 |
|---|---|
Formule moléculaire |
C3Ho2O9 |
Poids moléculaire |
509.89 g/mol |
Nom IUPAC |
holmium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Ho/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
Clé InChI |
FZKKGPOEHOOXQE-UHFFFAOYSA-H |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ho+3].[Ho+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


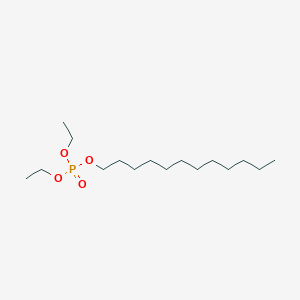
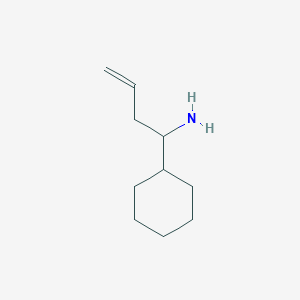

![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
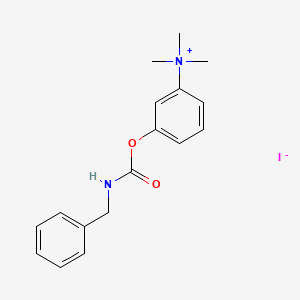
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
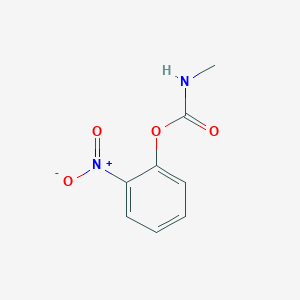
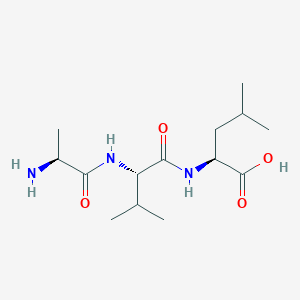
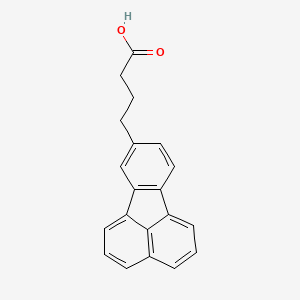
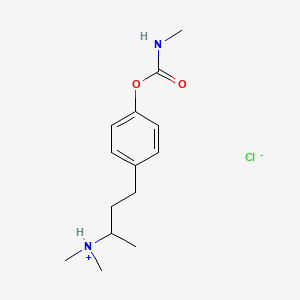
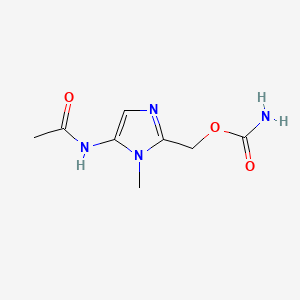
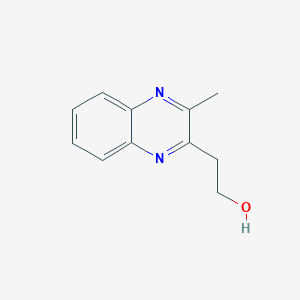
![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)
